molecular formula C14H15N3O4 B2877612 N-(5-methylisoxazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide CAS No. 1904091-50-4

N-(5-methylisoxazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide

Cat. No. B2877612
CAS RN: 1904091-50-4
M. Wt: 289.291
InChI Key: MJCZEBDNTXKSAM-UHFFFAOYSA-N
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Description

N-(5-methylisoxazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide, also known as MI-T-CHO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MI-T-CHO is a synthetic compound that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Scientific Research Applications

Isoxazole Compounds in Neuroprotection and Antagonism

Isoxazole compounds, similar in structure to N-(5-methylisoxazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide, have been investigated for their neuroprotective properties and their role as antagonists at excitatory amino acid (EAA) receptors. A study by Krogsgaard‐Larsen et al. (1991) synthesized novel EAA receptor antagonists from an isoxazole amino acid, exploring their in vitro and in vivo pharmacology and neuroprotective effects. These compounds demonstrated selectivity in antagonizing excitation induced by specific EAA receptor agonists without affecting N-methyl-D-aspartic acid (NMDA) receptor-mediated excitatory effects. This suggests a potential application in neuroprotection against excitotoxicity, a common pathway in neurodegenerative diseases (Krogsgaard‐Larsen et al., 1991).

Synthesis and Biological Activity in Antitumor Applications

Another aspect of scientific research on compounds related to this compound involves the synthesis of novel compounds with potential antitumor activities. Kletskov et al. (2018) synthesized derivatives of comenic acid containing isoxazole and isothiazole moieties. These derivatives were tested in combination with first-line antitumor drugs, showing a synergistic effect in brain tumors chemotherapy. This indicates the potential of isoxazole-containing compounds in enhancing the efficacy of existing cancer treatments (Kletskov et al., 2018).

Isoxazolidine Synthesis and Applications in Organic Synthesis

Isoxazolidines, closely related to isoxazole compounds, are valuable in organic synthesis, drug discovery, and chemical biology. Karyakarte et al. (2012) developed a stereoselective synthesis method for methyleneoxy-substituted isoxazolidines using copper-catalyzed aminooxygenation. This method offers high yields and diastereoselectivities, opening avenues for the synthesis of complex molecules with potential pharmaceutical applications (Karyakarte et al., 2012).

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-9-6-12(17-21-9)16-14(18)10-2-4-15-13(7-10)20-11-3-5-19-8-11/h2,4,6-7,11H,3,5,8H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJCZEBDNTXKSAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC(=NC=C2)OC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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